molecular formula C17H11NO3 B1367552 1-Naphthyl-4-nitrophenyl ketone CAS No. 42495-51-2

1-Naphthyl-4-nitrophenyl ketone

Cat. No.: B1367552
CAS No.: 42495-51-2
M. Wt: 277.27 g/mol
InChI Key: QEJJBQZSHWHGHF-UHFFFAOYSA-N
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Description

1-Naphthyl-4-nitrophenyl ketone is an organic compound with the molecular formula C17H11NO3. It is characterized by the presence of a naphthyl group and a nitrophenyl group connected through a ketone functional group. This compound is known for its unique chemical properties and has garnered interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Naphthyl-4-nitrophenyl ketone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation reaction, where 1-naphthyl ketone is reacted with 4-nitrobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale Friedel-Crafts acylation processes. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. Additionally, alternative methods such as Suzuki-Miyaura coupling have been explored for the synthesis of this compound, offering potential advantages in terms of reaction efficiency and environmental impact .

Chemical Reactions Analysis

Types of Reactions: 1-Naphthyl-4-nitrophenyl ketone undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Oxidation: The ketone group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium catalyst, ethanol solvent.

    Oxidation: Potassium permanganate, sulfuric acid, water.

    Substitution: Nitric acid, sulfuric acid for nitration; halogens (e.g., chlorine, bromine) for halogenation.

Major Products Formed:

    Reduction: 1-Naphthyl-4-aminophenyl ketone.

    Oxidation: 1-Naphthyl-4-nitrobenzoic acid.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

1-Naphthyl-4-nitrophenyl ketone has found applications in several scientific research areas:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-naphthyl-4-nitrophenyl ketone involves its interaction with specific molecular targets and pathways. For instance, the reduction of the nitro group to an amino group can lead to the formation of compounds that interact with enzymes or receptors in biological systems. The exact pathways and targets depend on the specific derivative and its intended application .

Comparison with Similar Compounds

1-Naphthyl-4-nitrophenyl ketone can be compared with other similar compounds, such as:

    1-Naphthyl-4-aminophenyl ketone: This compound is a reduced form of this compound and exhibits different chemical reactivity and potential biological activities.

    1-Naphthyl-4-chlorophenyl ketone: This halogenated derivative has unique properties and applications in organic synthesis and material science.

    1-Naphthyl-4-methylphenyl ketone:

Properties

IUPAC Name

naphthalen-1-yl-(4-nitrophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11NO3/c19-17(13-8-10-14(11-9-13)18(20)21)16-7-3-5-12-4-1-2-6-15(12)16/h1-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEJJBQZSHWHGHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201284499
Record name 1-Naphthalenyl(4-nitrophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201284499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42495-51-2
Record name 1-Naphthalenyl(4-nitrophenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42495-51-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Naphthalenyl(4-nitrophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201284499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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